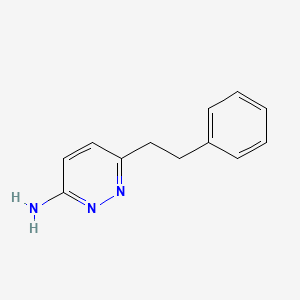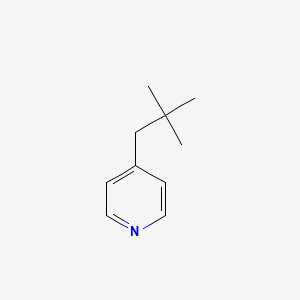
4-Neopentylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Neopentylpyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The addition of a neopentyl group to the fourth position of the pyridine ring results in this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentylpyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde as the raw material. This compound reacts with a format reagent to generate 4-(2-hydroxy neopentyl) pyridine. The intermediate is then reduced to form 4-neopentyl pyridine. Further oxidation of this intermediate yields 4-neopentyl pyridine oxide, which is finally chlorinated to produce 2-chloro-4-neopentyl pyridine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of easily obtainable raw materials and simple operational steps, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-Neopentylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-neopentyl pyridine oxide.
Reduction: Reduction reactions can convert intermediates back to 4-neopentyl pyridine.
Substitution: The compound can undergo substitution reactions, particularly halogenation, to form derivatives like 2-chloro-4-neopentyl pyridine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride are used.
Chlorinating Agents: Chlorine or other chlorinating reagents are employed for halogenation.
Major Products: The major products formed from these reactions include 4-neopentyl pyridine oxide and 2-chloro-4-neopentyl pyridine .
科学的研究の応用
4-Neopentylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Neopentylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
2-Chloro-4-vinylpyrimidine: This compound undergoes similar substitution reactions and has comparable structural features.
Pyridine and Pyrrole: These are basic heterocyclic compounds with similar electronic structures and reactivity patterns.
Uniqueness: 4-Neopentylpyridine is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
4-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
InChIキー |
FZTFAYKHFMWDKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


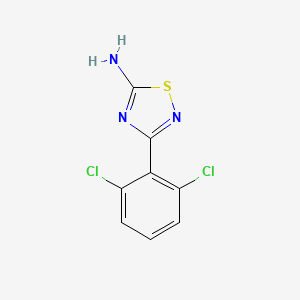

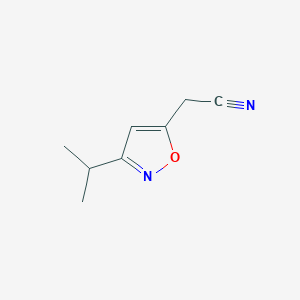
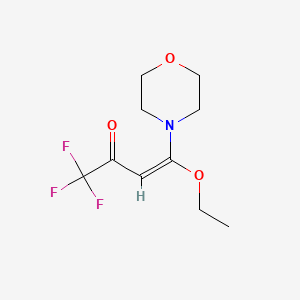
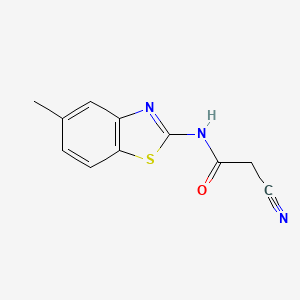
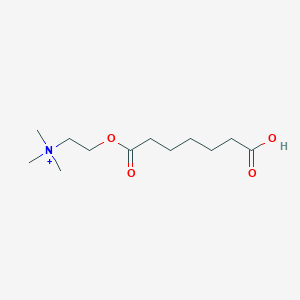

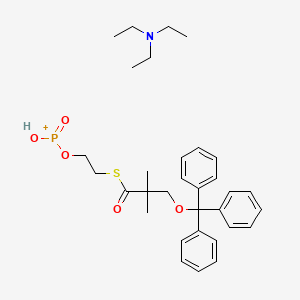
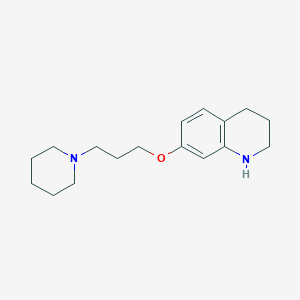

![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
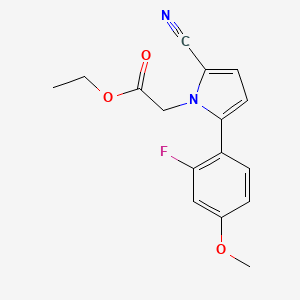
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
